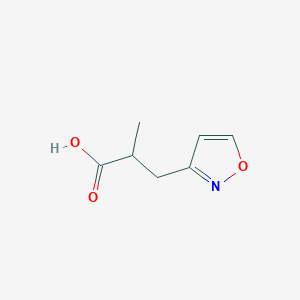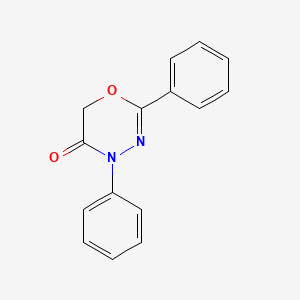
2,4-diphenyl-5,6-dihydro-4H-1,3,4-oxadiazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diphenyl-5,6-dihydro-4H-1,3,4-oxadiazin-5-one is a heterocyclic compound that belongs to the class of oxadiazines. This compound is characterized by its unique structure, which includes a five-membered ring containing nitrogen and oxygen atoms. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-5,6-dihydro-4H-1,3,4-oxadiazin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carbonyl compounds under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diphenyl-5,6-dihydro-4H-1,3,4-oxadiazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazinone ring into other functional groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxadiazole derivatives, reduced oxadiazinones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2,4-diphenyl-5,6-dihydro-4H-1,3,4-oxadiazin-5-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interfere with cellular pathways by modulating the expression of specific genes and proteins .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazoles: These compounds share a similar ring structure but contain sulfur instead of oxygen.
1,2,4-Triazoles: These heterocycles have a similar nitrogen-rich structure and are known for their antimicrobial and antifungal properties.
Oxadiazoles: These are closely related to oxadiazinones and are used in various pharmaceutical applications.
Uniqueness
2,4-Diphenyl-5,6-dihydro-4H-1,3,4-oxadiazin-5-one is unique due to its specific ring structure and the presence of phenyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H12N2O2 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
2,4-diphenyl-1,3,4-oxadiazin-5-one |
InChI |
InChI=1S/C15H12N2O2/c18-14-11-19-15(12-7-3-1-4-8-12)16-17(14)13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
JGDXZSAXNNEXNE-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


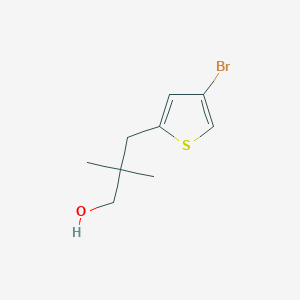
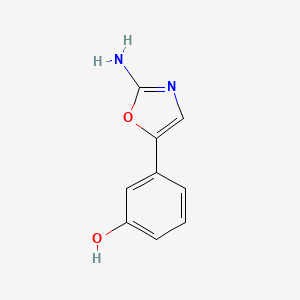
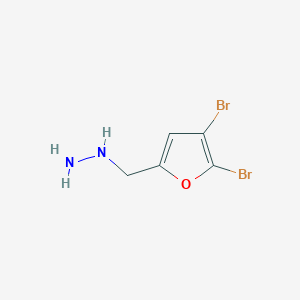
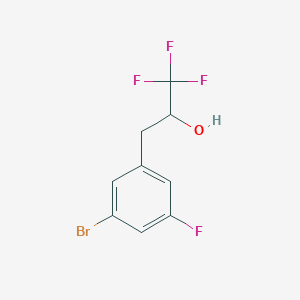
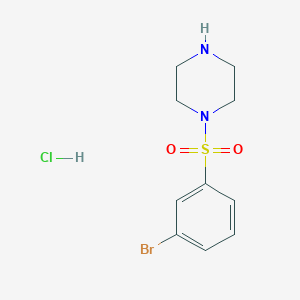
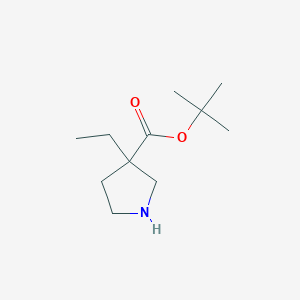
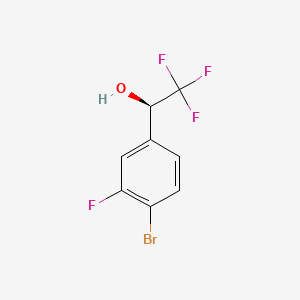
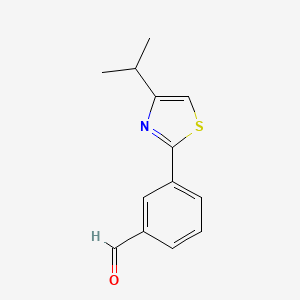
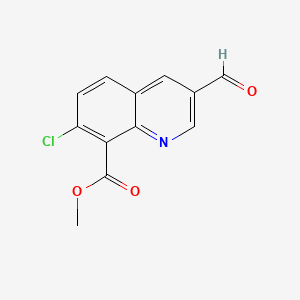

![6-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13581083.png)
![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13581105.png)
aminehydrochloride](/img/structure/B13581112.png)
